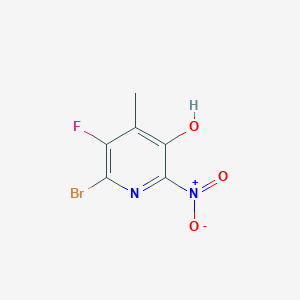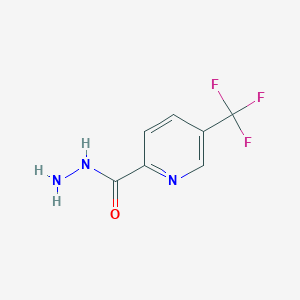
1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide is a chemical compound that features a piperazine ring substituted with a 6-bromohexyl chain and a methyl group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide typically involves the alkylation of 4-methylpiperazine with 6-bromohexyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 6-bromohexyl chain can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or the alkyl chain.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(6-azidohexyl)-4-methylpiperazine, while oxidation with potassium permanganate could produce 1-(6-hydroxyhexyl)-4-methylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide involves its ability to interact with various molecular targets. The bromine atom in the 6-bromohexyl chain can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their activity. The piperazine ring can also interact with receptors or enzymes, modulating their functions through binding interactions.
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide can be compared with other similar compounds, such as:
1-(6-Chlorohexyl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(6-Bromohexyl)piperazine: Lacks the methyl group on the piperazine ring, which can affect its binding properties and reactivity.
1-(6-Bromohexyl)-4-ethylpiperazine: Contains an ethyl group instead of a methyl group, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C11H25Br3N2 |
|---|---|
Molekulargewicht |
425.04 g/mol |
IUPAC-Name |
1-(6-bromohexyl)-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C11H23BrN2.2BrH/c1-13-8-10-14(11-9-13)7-5-3-2-4-6-12;;/h2-11H2,1H3;2*1H |
InChI-Schlüssel |
SWIHTAMZXIZPFH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCCCCBr.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)






![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)





